molecular formula C6H13N B073663 Aziridine, 1-butyl- CAS No. 1120-85-0

Aziridine, 1-butyl-

Cat. No. B073663
CAS RN: 1120-85-0
M. Wt: 99.17 g/mol
InChI Key: XIEJPTDTTYFCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridine, 1-butyl- is a chemical compound that belongs to the family of organic compounds known as aziridines. Aziridines are three-membered heterocyclic compounds that contain a nitrogen atom and two carbon atoms in a cyclic structure. Aziridine, 1-butyl- is used in various scientific research applications due to its unique properties and chemical structure. In

Mechanism Of Action

Aziridine, 1-butyl- is a reactive compound due to the presence of a strained three-membered ring. It can react with a variety of nucleophiles such as water, alcohols, and amines. The reaction proceeds through the opening of the aziridine ring, which generates a highly reactive intermediate. This intermediate can then undergo further reactions to form a variety of products.

Biochemical And Physiological Effects

Aziridine, 1-butyl- has been shown to have a variety of biochemical and physiological effects. It has been found to be a potent mutagen and carcinogen in animal studies. Aziridine, 1-butyl- has also been shown to have cytotoxic effects on cancer cells, making it a potential chemotherapeutic agent.

Advantages And Limitations For Lab Experiments

Aziridine, 1-butyl- has several advantages for use in lab experiments. Its unique chemical structure makes it a valuable reagent for organic synthesis reactions. It is also a potent mutagen and carcinogen, which makes it useful for studying the effects of chemical exposure on cells and organisms. However, its toxicity and potential health hazards make it important to handle with care and take appropriate safety precautions.

Future Directions

There are several future directions for research involving aziridine, 1-butyl-. One potential area of study is the development of new chemotherapeutic agents based on the cytotoxic effects of aziridine, 1-butyl-. Another area of research could be the study of the mutagenic and carcinogenic effects of aziridine, 1-butyl- on cells and organisms. Additionally, the synthesis and use of chiral auxiliaries based on aziridine, 1-butyl- could be explored further for the preparation of enantiomerically pure compounds.

Synthesis Methods

Aziridine, 1-butyl- can be synthesized by the reaction of 1-butylamine with epichlorohydrin. This reaction is carried out in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then treated with a base to generate the aziridine ring.

Scientific Research Applications

Aziridine, 1-butyl- is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions, particularly in the synthesis of amino acids and peptides. Aziridine, 1-butyl- is also used in the preparation of chiral auxiliaries and in the synthesis of biologically active compounds.

properties

CAS RN

1120-85-0

Product Name

Aziridine, 1-butyl-

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

1-butylaziridine

InChI

InChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3

InChI Key

XIEJPTDTTYFCJM-UHFFFAOYSA-N

SMILES

CCCCN1CC1

Canonical SMILES

CCCCN1CC1

Other CAS RN

1120-85-0

synonyms

1-Butylaziridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.